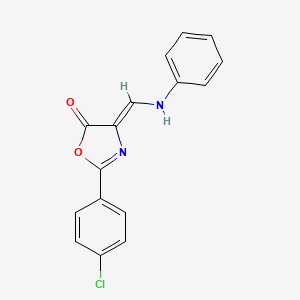
(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one” is a chemical substance that has garnered interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared and purified to ensure the desired reaction outcomes.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to optimize yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Efficient Purification: Industrial purification methods, such as large-scale chromatography or distillation, are employed to achieve high purity levels.
化学反应分析
Types of Reactions
The compound “(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives.
科学研究应用
The compound “(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism by which “(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
属性
IUPAC Name |
(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-19-14(16(20)21-15)10-18-13-4-2-1-3-5-13/h1-10,18H/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDIQUPRARUDMD-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7795257.png)




![(4E)-5-imino-4-[(4-methylphenyl)hydrazinylidene]-1,2-oxazol-3-amine](/img/structure/B7795286.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795304.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795307.png)
![(4Z)-4-[1-(benzylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795329.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
![(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795343.png)
![(5E)-5-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795344.png)
![(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795351.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795354.png)
